Coordination Stoichiometry: dmtp vs. Unsubstituted tp
The 5,7-dimethyl substitution pattern on the triazolopyrimidine scaffold directly alters coordination stoichiometry with diorganotin(IV) dichlorides compared to the unsubstituted tp ligand. With tp, only 1:2 (metal:ligand) adducts are formed regardless of the organic group on tin. In contrast, dmtp yields 1:2 adducts with smaller alkyl groups (Me2SnCl2(dmtp)2, Et2SnCl2(dmtp)2) but shifts to 1:1 stoichiometry with bulkier substituents (Bu2SnCl2(dmtp), Ph2SnCl2(dmtp)) [1]. This differential behavior provides synthetic chemists with tunable coordination control that is unavailable with the unsubstituted analog.
| Evidence Dimension | Coordination stoichiometry (metal:ligand ratio) |
|---|---|
| Target Compound Data | 1:2 adducts with Me2SnCl2 and Et2SnCl2; 1:1 adducts with Bu2SnCl2 and Ph2SnCl2 |
| Comparator Or Baseline | [1,2,4]triazolo[1,5-a]pyrimidin-2-amine (tp): 1:2 adducts with all diorganotin dichlorides tested |
| Quantified Difference | Variable stoichiometry (1:2 to 1:1) versus fixed 1:2 stoichiometry |
| Conditions | Reaction of ligand with R2SnCl2 (R = Me, Et, Bu, Ph); characterization by IR, 119Sn Mössbauer, 1H and 13C NMR |
Why This Matters
The tunable coordination stoichiometry of dmtp enables synthetic chemists to access both 1:1 and 1:2 metal complexes from a single ligand scaffold, a flexibility not afforded by the unsubstituted tp analog, thereby expanding the accessible chemical space for screening campaigns.
- [1] Girasolo MA, Schillaci D, Di Salvo C, et al. Synthesis, spectroscopic characterization and in vitro antimicrobial activity of diorganotin(IV) dichloride adducts with [1,2,4]triazolo-[1,5-a]pyrimidine and 5,7-dimethyl-[1,2,4]triazolo-[1,5-a]pyrimidine. Journal of Organometallic Chemistry. 2005;690(20):4519-4527. View Source
